Dolastatin 10 trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

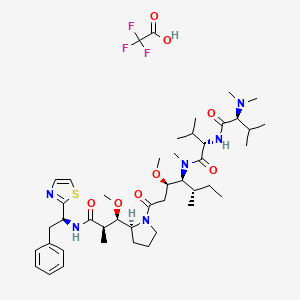

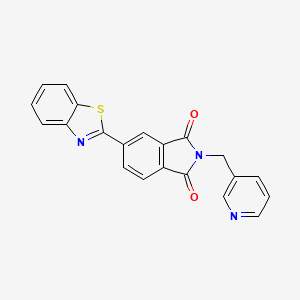

Dolastatin 10 trifluoroacetate is a tubulin polymerization inhibitor . It noncompetitively inhibits the binding of radiolabeled vincristine to tubulin and induces tubulin aggregation in vitro .

Synthesis Analysis

The synthesis of Dolastatin 10 involves several key features . SmI2-induced cross-coupling was employed to couple aldehyde with (S)-N-tert-butanesulfinyl imine to generate the required stereocenters of Dap . Asymmetric addition of chiral N-sulfinyl imine provided a straightforward approach to the synthesis of the protected Doe . A practical method to the key subunit Val-Dil has been established as an alternative synthetic route for the synthesis of this challenging chemical structure .Molecular Structure Analysis

Dolastatin 10 trifluoroacetate has a molecular formula of C44H69F3N6O8S . Its molecular weight is 899.1 g/mol . The structure was elucidated by NMR and mass spectrometric analyses .Chemical Reactions Analysis

Dolastatin 10 and its derivatives were found to be highly lethal to common tumor cells . A variety of antibody-drug conjugates (ADCs) constructed by combining MMAE or MMAF (Dol-10 derivatives) with a specific antibody not only ensured the antitumor activity of the drugs themselves but also improved their tumor targeting and reduced the systemic toxicity .Wissenschaftliche Forschungsanwendungen

Antitumor and Antiproliferative Properties

Dolastatin 10, derived from the sea hare Dolabella auricularia, showcases potent antitumor effects across various hematologic and solid tumor malignancies. Its mechanism primarily involves inhibiting microtubule assembly, akin to vinca alkaloids, by binding the peptide portion to tubulin, hence obstructing polymerization and tubulin-dependent GTP hydrolysis. Furthermore, it induces apoptosis partially via the phosphorylation and subsequent deactivation of the BCL-2 protein (Krug et al., 2000). Dolastatin 10 has been highlighted for its effectiveness in inducing apoptosis of lung cancer cells and other tumor cells at nanomolar concentrations, leading to the development of commercial drugs for certain lymphomas (Gao et al., 2021).

Role in Antibody Drug Conjugates (ADCs)

Dolastatin 10 and its synthetic analogues, termed "auristatins", have gained prominence as payloads in antibody drug conjugates (ADCs), a milestone in clinical research. ADCs constructed by combining auristatins like MMAE or MMAF with specific antibodies ensure not only the retention of the antitumor activity but also enhance tumor targeting and minimize systemic toxicity. Numerous ADCs employing auristatins are undergoing clinical trials, with some like Adcetris® already approved for treating specific lymphomas (Maderna & Leverett, 2015).

Insights into Mechanism and Clinical Trials

Dolastatin 10’s high cytotoxicity, up to 50 times more than vinblastine, is attributed to its potent antimitotic peptide nature, despite having quantitatively similar effects on tubulin polymerization as vinblastine. Its efficacy is linked to its sustained intracellular retention, which derives from its tenacious binding to tubulin. Such properties suggest that the optimal clinical application of dolastatin 10 might involve administration via infusion rather than bolus (Verdier-Pinard et al., 2000). Additionally, the exploration of structural modifications and synthetic chemistry of dolastatin 10 has broadened its application in cancer chemotherapy, as seen in the synthesis of analogues with specific structural features leading to improved cytotoxic activities (Zhou et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Dolastatin 10 has brought unprecedented hope for tumor treatment . By modifying the chemical structure of Dol-10 and combining with the application of ADCs technology, Dol-10 as a new drug candidate still has great potential for development . More than 36 ADCs carrying a variety of pentapeptide analogues are undergoing preclinical and clinical developments .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N6O6S.C2HF3O2/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30;3-2(4,5)1(6)7/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51);(H,6,7)/t28-,29+,31-,32-,33+,35-,36-,37-,38+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMLXRTXOFUMAI-WUBDFCFDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69F3N6O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dolastatin 10 trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Thieno[3,2-b]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2432742.png)

![4-benzyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2432747.png)

![7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2432748.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432750.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2432753.png)

![Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate](/img/structure/B2432759.png)